molecular formula C12H24O3 B12655543 3-Hydroxy-2,2-dimethylhexyl butyrate CAS No. 85508-25-4

3-Hydroxy-2,2-dimethylhexyl butyrate

Cat. No.: B12655543
CAS No.: 85508-25-4
M. Wt: 216.32 g/mol
InChI Key: MILAEHMPRCLZIF-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylhexyl butyrate is an organic compound belonging to the class of hydroxy fatty acids It is characterized by the presence of a hydroxyl group attached to a fatty acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylhexyl butyrate typically involves the esterification of 3-hydroxy-2,2-dimethylhexanol with butyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of biocatalysts, such as lipases, can also be employed to achieve regioselective esterification, reducing the need for harsh chemical catalysts and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylhexyl butyrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2-dimethylhexyl butyrate or 3-carboxy-2,2-dimethylhexyl butyrate.

    Reduction: Formation of 3-hydroxy-2,2-dimethylhexanol.

    Substitution: Formation of 3-chloro-2,2-dimethylhexyl butyrate or 3-amino-2,2-dimethylhexyl butyrate.

Scientific Research Applications

3-Hydroxy-2,2-dimethylhexyl butyrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylhexyl butyrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of histone deacetylases, leading to epigenetic modifications and regulation of gene expression. Additionally, it may modulate metabolic pathways by influencing enzyme activity and substrate availability.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyric acid: A beta hydroxy acid with similar structural features but different chain length and functional groups.

    3-Hydroxy-2,2-dimethylbutanoic acid: Another hydroxy fatty acid with a shorter carbon chain.

Uniqueness

3-Hydroxy-2,2-dimethylhexyl butyrate is unique due to its specific chain length and the presence of both hydroxyl and ester functional groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

85508-25-4

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylhexyl) butanoate

InChI

InChI=1S/C12H24O3/c1-5-7-10(13)12(3,4)9-15-11(14)8-6-2/h10,13H,5-9H2,1-4H3

InChI Key

MILAEHMPRCLZIF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)(C)COC(=O)CCC)O

Origin of Product

United States

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